O-Desmethyl Metoclopramide Hydrochloride
Overview
Description
Mechanism of Action
Target of Action
O-Desmethyl Metoclopramide Hydrochloride, also known as O-DESMETHYL METOCLOPRAMIDE, HYDROCHLORIDE, is an active metabolite of Metoclopramide . Its primary targets are dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .
Mode of Action
This compound exerts its effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain . This inhibition leads to antiemetic effects . The drug also induces prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the regulation of gastrointestinal motility and the neural transmission of nausea and vomiting signals . By inhibiting dopamine D2 and serotonin 5-HT3 receptors, the compound disrupts the normal signaling pathways, reducing nausea and vomiting and stimulating gastric emptying .
Pharmacokinetics
It is known that the parent compound, metoclopramide, is rapidly and almost completely absorbed after oral administration . The metabolism of Metoclopramide to this compound is likely to involve liver enzymes, including CYP2D6
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nausea and vomiting and the stimulation of gastric emptying . These effects are achieved through the inhibition of dopamine D2 and serotonin 5-HT3 receptors, disrupting the normal signaling pathways in the gastrointestinal system and the brain .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological state of the patient (such as the presence of gastrointestinal disorders or the use of other medications), the patient’s genetic makeup (such as polymorphisms in the CYP2D6 gene that can affect drug metabolism ), and external factors such as diet and lifestyle.
Biochemical Analysis
Biochemical Properties
O-Desmethyl Metoclopramide Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to be a potent dopamine D2 receptor antagonist . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Its mechanism of action is closely related to its parent compound, Metoclopramide, which is known to cause antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Desmethyl Metoclopramide Hydrochloride can be synthesized through the demethylation of Metoclopramide. The process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl Metoclopramide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
O-Desmethyl Metoclopramide Hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: The parent compound, known for its antiemetic and gastroprokinetic properties.
Domperidone: Another dopamine D2 receptor antagonist with similar antiemetic effects but different pharmacokinetic properties.
Cisapride: A gastroprokinetic agent that acts on serotonin receptors, differing in its mechanism of action.
Uniqueness
O-Desmethyl Metoclopramide Hydrochloride is unique due to its specific metabolic pathway and its role as a metabolite of Metoclopramide.
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2.ClH/c1-3-17(4-2)6-5-16-13(19)9-7-10(14)11(15)8-12(9)18;/h7-8,18H,3-6,15H2,1-2H3,(H,16,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIGWAINVIWPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556132 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38059-78-8 | |
Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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